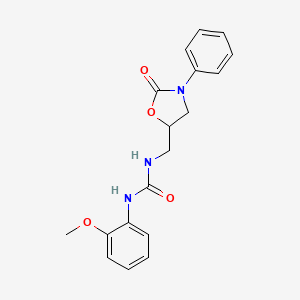
1-(2-Methoxyphenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea, also known as MO-1, is a small molecule compound that has been extensively studied for its potential use in scientific research. It is a urea derivative that is synthesized through a multi-step process, which involves the reaction of various reagents under controlled conditions. MO-1 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学的研究の応用
ROCK Inhibitors for Cancer Therapy
Pyridylthiazole-based ureas, including compounds with methoxy groups, have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a crucial role in cancer progression. These inhibitors demonstrate significant potency, particularly when substitutions include hydroxy, methoxy, and amino groups. The research emphasizes the importance of stereochemistry and the potential therapeutic applications of these compounds in treating human lung cancer by inhibiting ROCK activity (Pireddu et al., 2012).
Synthesis of Ureas and Oxazolidinones
The catalytic oxidative carbonylation of amines to produce ureas and oxazolidinones has been explored, highlighting a method to obtain high-value molecules from simple building blocks. This research points to the versatility of ureas and oxazolidinones in synthesizing compounds with a wide range of applications in different fields, using an environmentally friendly catalytic system that can be recycled several times (Mancuso et al., 2015).
Pharmacological Applications
Research on orexin-1 receptor antagonists has revealed compounds that can cross the blood-brain barrier and selectively inhibit the receptor, demonstrating potential therapeutic strategies for treating psychiatric disorders associated with stress or hyperarousal states. This suggests the applicability of urea derivatives in developing novel treatments for anxiety, panic, and other stress-related disorders (Bonaventure et al., 2015).
Neuroprotective Properties
Studies on thiourea derivatives of oxazolidinones have highlighted their significant antiparkinsonian activity and neuroprotective properties, offering insights into potential treatments for Parkinson's disease. These compounds, particularly those with methoxy groups, show promise in developing new approaches to neurodegenerative disorders (Azam et al., 2009).
Material Science Applications
The crystal structure analysis of related phenylurea herbicides reveals insights into molecular interactions and network formation. This research contributes to understanding how chemical modifications can influence the physical properties and applications of these compounds in material science and herbicide development (Kang et al., 2015).
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-16-10-6-5-9-15(16)20-17(22)19-11-14-12-21(18(23)25-14)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWIXAYRTJFUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2895140.png)

![[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B2895144.png)
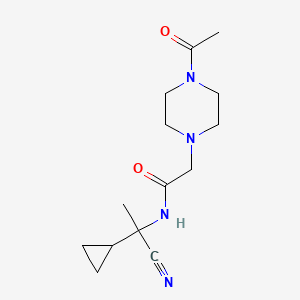
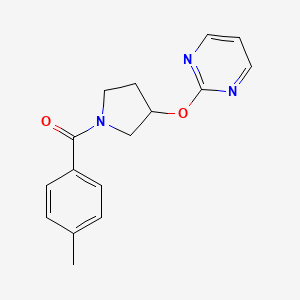
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)
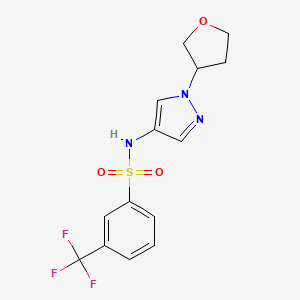
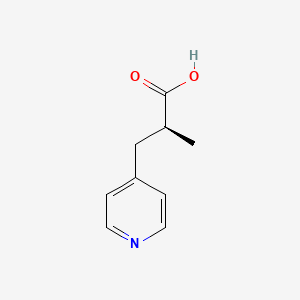
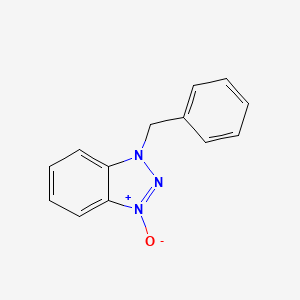
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2895158.png)
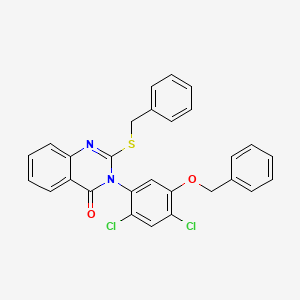
![4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2895163.png)